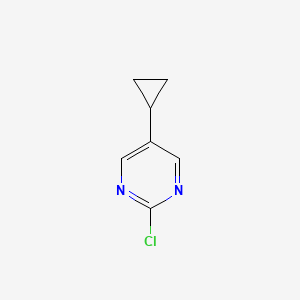

2-Chloro-5-cyclopropylpyrimidine

Description

The exact mass of the compound 2-Chloro-5-cyclopropylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-cyclopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-cyclopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFRIMRBHHUJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676937 | |

| Record name | 2-Chloro-5-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166740-44-9 | |

| Record name | 2-Chloro-5-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Chloro-5-cyclopropylpyrimidine (CAS No. 166740-44-9). As a key heterocyclic building block, this compound exhibits significant potential in the fields of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, offering critical data and procedural insights to facilitate its use in novel synthetic endeavors and drug discovery programs.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their prevalence in biologically active molecules stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The introduction of diverse substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 2-Chloro-5-cyclopropylpyrimidine, is a bifunctional reagent of particular interest, combining a reactive chloro- leaving group with a lipophilic cyclopropyl moiety. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. This section details the known physical and chemical characteristics of 2-Chloro-5-cyclopropylpyrimidine.

General and Spectroscopic Data

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇ClN₂ | [4] |

| Molecular Weight | 154.60 g/mol | [4] |

| Physical Form | Solid (Yellow to white) | |

| Boiling Point | 297.5 ± 9.0 °C at 760 mmHg | [5][6] |

| Melting Point | Not available | [5] |

| Solubility | Not available | |

| Storage | Inert atmosphere, 2-8°C or -20°C | [1][6] |

| Purity | ≥97% |

Spectroscopic Data: While specific spectral data is not widely published, chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, and LC-MS data for commercial batches.[4] Researchers are advised to acquire lot-specific data from their supplier or to perform their own analyses to confirm structural integrity.

Synthesis and Purification

Proposed Synthetic Pathway: Chlorination of a Hydroxypyrimidine Intermediate

A common and effective method for the synthesis of chloropyrimidines is the treatment of the corresponding hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][7]

Experimental Protocol (Hypothetical):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-cyclopropylpyrimidin-2-ol (1 equivalent).

-

Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-cyclopropylpyrimidine.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against a reference standard if available.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Chloro-5-cyclopropylpyrimidine is primarily dictated by the reactivity of the C2-chloro substituent. The pyrimidine ring is an electron-deficient system, which activates the chlorine atom for nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups onto the pyrimidine scaffold.

Causality behind Experimental Choices: The choice of solvent and base is critical for the success of SₙAr reactions. Aprotic polar solvents like DMF or DMSO are often employed to solubilize the reactants and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is typically used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of 2-Chloro-5-cyclopropylpyrimidine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position.

Expertise in Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. For chloro-heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands, such as those derived from Pd(dba)₂ and SPhos or XPhos, are often effective.

Applications in Drug Discovery

The 2-chloro-5-cyclopropylpyrimidine scaffold is a valuable starting material for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors. The 2-amino-pyrimidine motif is a well-established "hinge-binding" element that mimics the adenine portion of ATP, enabling competitive inhibition of kinase activity.

Hypothetical Application in Kinase Inhibitor Synthesis:

A plausible application involves the SₙAr reaction of 2-Chloro-5-cyclopropylpyrimidine with a suitably substituted aniline to generate a 2-anilinopyrimidine derivative. The cyclopropyl group can provide favorable interactions within the hydrophobic pocket of the kinase active site, potentially enhancing potency and selectivity.

Safety and Handling

2-Chloro-5-cyclopropylpyrimidine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6]

Analytical Methodologies

The purity and identity of 2-Chloro-5-cyclopropylpyrimidine can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis and reaction monitoring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its predicted boiling point, GC-MS is a suitable technique for both qualitative and quantitative analysis.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.[9]

Conclusion

2-Chloro-5-cyclopropylpyrimidine is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a reactive chlorine atom and a cyclopropyl group offers numerous possibilities for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and key reactivity patterns to aid researchers in harnessing its full potential. Further experimental investigation into its physical properties and reactivity is warranted to expand its application in advanced research and development.

References

- Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

ResearchGate. ChemInform Abstract: Efficient Synthesis of the 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido [1,2-c]pyrimidine-1,3-dione Core Ring System. | Request PDF. [Link]

-

PubChem. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875. [Link]

- Google Patents. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.

- Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

-

Google Patents. ( 12 ) United States Patent. [Link]

-

PubChem. 2-Chloro-5-cyclopropylpyridine | C8H8ClN | CID 50988858. [Link]

-

SpectraBase. 2-Chloro-5-cyclohexylpyrimidine - Optional[MS (GC)] - Spectrum. [Link]

-

PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. [Link]

-

RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

- 1. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. japsonline.com [japsonline.com]

- 5. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID CAS#: 858956-08-8 [m.chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

2-Chloro-5-cyclopropylpyrimidine CAS number 166740-44-9

An In-Depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine (CAS: 166740-44-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-5-cyclopropylpyrimidine, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the molecule's synthesis, intrinsic chemical reactivity, and strategic applications in drug discovery. The discussion is grounded in fundamental chemical principles and supported by established protocols, offering field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents. The unique combination of the electron-deficient pyrimidine core, a reactive chlorine handle, and a metabolically robust cyclopropyl moiety makes this compound a valuable scaffold for accessing diverse chemical space.[1][2]

Physicochemical Properties and Spectral Data

2-Chloro-5-cyclopropylpyrimidine is typically a pale-yellow to yellow-brown solid at room temperature.[3] Its structural features—a planar aromatic pyrimidine ring and a strained three-membered cyclopropane ring—confer specific properties that are critical for its application. The cyclopropyl group, often used as a "bioisostere" for phenyl or other larger groups, can improve metabolic stability and binding affinity while maintaining or enhancing biological activity.[1][2]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 166740-44-9 | [4][5][6] |

| Molecular Formula | C₇H₇ClN₂ | [4][6] |

| Molecular Weight | 154.60 g/mol | [4][6] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Purity | Typically ≥98% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |

| MDL Number | MFCD16988308 | [4][6] |

Spectral Insights: While specific spectra are batch-dependent, the expected ¹H NMR spectrum would feature distinct signals for the cyclopropyl protons (typically multiplets in the upfield region, ~0.5-1.5 ppm) and the pyrimidine ring protons (singlets or doublets in the downfield aromatic region, ~8.0-9.0 ppm). The ¹³C NMR would show characteristic peaks for the aromatic carbons and the unique upfield signals for the cyclopropyl carbons.

Synthesis and Manufacturing

The synthesis of 2-Chloro-5-cyclopropylpyrimidine is not widely detailed in peer-reviewed journals but can be reliably inferred from established heterocyclic chemistry principles and patent literature concerning analogous structures.[7][8] A common and industrially scalable approach involves the chlorination of a corresponding 2-hydroxypyrimidine precursor.

The conceptual workflow involves creating the 5-substituted pyrimidine core and then activating the 2-position via chlorination.

Caption: A generalized workflow for the synthesis of 2-Chloro-5-cyclopropylpyrimidine.

Representative Protocol: Chlorination of 5-Cyclopropyl-2-hydroxypyrimidine

This protocol is a representative example based on standard chlorination procedures for hydroxypyrimidines.[8] Researchers should perform their own risk assessment and optimization.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 4-5 equivalents).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add 5-cyclopropyl-2-hydroxypyrimidine (1 equivalent) portion-wise to the stirred POCl₃ at room temperature. An optional organic base like N,N-dimethylaniline (0.1-0.2 equivalents) can be added to facilitate the reaction.[8]

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

-

Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate or potassium carbonate) to a pH of ~8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Reactivity: The Versatile C2-Position

The core of 2-Chloro-5-cyclopropylpyrimidine's utility lies in the reactivity of the chlorine atom at the C2 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine at C2 serves as an excellent leaving group, making this position a prime site for chemical modification.

Two primary classes of reactions dominate its application profile:

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most common transformation, where the chlorine is displaced by a wide range of nucleophiles, particularly nitrogen-based ones (amines). This reaction is fundamental for building the core of many kinase inhibitors.[9][10]

-

Palladium-Catalyzed Cross-Coupling: The C2-Cl bond is also amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds with various aryl or heteroaryl boronic acids.[11][12] This vastly expands the accessible chemical diversity.

Caption: Key transformations of 2-Chloro-5-cyclopropylpyrimidine in drug discovery.

Applications in Medicinal Chemistry

The 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors like Imatinib.[13] 2-Chloro-5-cyclopropylpyrimidine provides a direct and efficient entry point to novel analogues of these important therapeutic agents.

Role as a Kinase Inhibitor Scaffold: Kinase inhibitors often feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase active site. The pyrimidine ring is ideal for this purpose. By reacting 2-Chloro-5-cyclopropylpyrimidine with a suitable amine (via SₙAr), a 2-aminopyrimidine core is formed. The cyclopropyl group at the C5 position can then occupy a nearby hydrophobic pocket, potentially increasing potency and selectivity. Further modifications can be introduced, for instance, by first performing a Suzuki coupling at the C2 position and then modifying other parts of the molecule.

Representative Protocol: Suzuki-Miyaura Coupling

This general protocol is based on established methods for chloropyrimidines and serves as a starting point for optimization.[11][14]

-

Setup: In a reaction vial, combine 2-Chloro-5-cyclopropylpyrimidine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

-

Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Seal the vial and heat the mixture to 80-100°C for 4-12 hours, monitoring by LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material via flash column chromatography to obtain the desired 2-aryl-5-cyclopropylpyrimidine product.

Safety and Handling

As a laboratory chemical, 2-Chloro-5-cyclopropylpyrimidine should be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle under an inert atmosphere to prevent degradation.[3]

Conclusion

2-Chloro-5-cyclopropylpyrimidine is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile platform for innovation in drug discovery. Its value is derived from the predictable reactivity of the C2-chloro position, which allows for controlled and sequential introduction of diverse functionalities through robust SₙAr and cross-coupling reactions. The presence of the metabolically favorable cyclopropyl group further enhances its profile, making it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.

References

A numbered list of all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.

-

Cas 166740-44-9,2-chloro-5-cyclopropylpyriMidine. lookchem. [Link]

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH. ChemBuyersGuide.com. [Link]

- US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.

- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

Analysis of chemical reactivity of aminocyclopyrachlor herbicide through the Fukui function. SciSpace. [Link]

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. [Link]

-

ChemInform Abstract: Efficient Synthesis of the 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido [1,2-c]pyrimidine-1,3-dione Core Ring System. ResearchGate. [Link]

- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.

-

(PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]

-

2-Chloro-pyrimidine-5-carboxylic acid. Chem-Impex. [Link]

-

Aminocyclopyrachlor (Ref: DPX-MAT28). AERU. [Link]

-

2-Chloro-5-cyclopropylpyridine. PubChem. [Link]

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. [Link]

-

2-Chloro-5-propylpyrimidine. PubChem. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.

-

(PDF) Synthesis of 2-Amino-5-(3-Chloropr. Amanote Research. [Link]

-

Aminocyclopyrachlor. PubChem. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ijrpsonline.com. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

-

Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. PubChem. [Link]

-

Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. SciSpace. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. eurekaselect.com. [Link]

-

Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

-

2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. cas 166740-44-9|| where to buy 2-Chloro-5-cyclopropylpyrimidine [french.chemenu.com]

- 2. cas 166740-44-9|| where to buy 2-Chloro-5-cyclopropylpyrimidine [english.chemenu.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. 2-Chloro-5-cyclopropylpyrimidine | 166740-44-9 [sigmaaldrich.com]

- 5. 166740-44-9|2-Chloro-5-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]

- 6. CAS 166740-44-9 | 2-Chloro-5-cyclopropylpyrimidine - Synblock [synblock.com]

- 7. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a testament to its ability to engage in biologically relevant interactions, often mimicking the purine bases of DNA and RNA. Within this privileged class of heterocycles, 2-Chloro-5-cyclopropylpyrimidine has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, especially in the pursuit of novel kinase inhibitors.[1][2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Chloro-5-cyclopropylpyrimidine, offering insights for its effective utilization in drug discovery and development.

Molecular Structure and Physicochemical Properties

2-Chloro-5-cyclopropylpyrimidine is a solid compound at room temperature with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol .[3][4] The molecule features a pyrimidine ring substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 5-position. The presence of the chlorine atom provides a reactive handle for various chemical transformations, while the cyclopropyl moiety can influence the compound's lipophilicity, metabolic stability, and conformational rigidity, properties of significant interest in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂ | [3] |

| Molecular Weight | 154.60 g/mol | [3] |

| CAS Number | 166740-44-9 | [3] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C in an inert atmosphere | [3] |

| IUPAC Name | 2-chloro-5-cyclopropylpyrimidine | [3] |

Synthesis of 2-Chloro-5-cyclopropylpyrimidine: A Practical Approach

The synthesis of 2-chloro-5-cyclopropylpyrimidine can be achieved through the chlorination of a corresponding hydroxypyrimidine precursor. A common and effective method involves the use of phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[5]

A plausible and industrially relevant synthetic route starts from 5-cyclopropyluracil. The hydroxyl groups of the uracil can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride.

Experimental Protocol: Chlorination of 5-cyclopropyl-2-hydroxypyrimidine

This protocol describes a general procedure for the chlorination of a hydroxypyrimidine, which can be adapted for the synthesis of 2-Chloro-5-cyclopropylpyrimidine.

Materials:

-

5-cyclopropyl-2-hydroxypyrimidine (or 5-cyclopropyluracil)

-

Phosphorus oxychloride (POCl₃)[5]

-

N,N-Diethylaniline (optional, as a base)[6]

-

Toluene (or other suitable high-boiling solvent)[6]

-

Ice

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-cyclopropyl-2-hydroxypyrimidine in an excess of phosphorus oxychloride.[5] A solvent such as toluene can also be used.[6]

-

Optionally, a tertiary amine base like N,N-diethylaniline can be added to the reaction mixture.[6]

-

Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-Chloro-5-cyclopropylpyrimidine.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the final product of high purity.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent is a strong dehydrating and chlorinating agent, ideal for converting the hydroxyl groups of the pyrimidine ring into chlorine atoms.[5]

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

-

Quenching with Ice: This is a critical step to safely decompose the highly reactive excess POCl₃. The large amount of ice helps to absorb the heat generated during this exothermic reaction.

-

Extraction and Purification: These standard workup procedures are essential to isolate the desired product from the reaction mixture and remove any impurities.

Application in Drug Discovery: A Versatile Synthetic Intermediate

The 2-chloro-5-substituted pyrimidine motif is a key structural element in a multitude of kinase inhibitors.[7][8] The chlorine atom at the 2-position serves as a versatile leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines. This reactivity allows for the facile introduction of diverse side chains, which can be tailored to target the specific binding pockets of different kinases.

Role in Kinase Inhibitor Synthesis

A prime example of the utility of 2-chloro-pyrimidines is in the synthesis of potent kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The substituent at the 5-position, in this case, the cyclopropyl group, can be directed towards the solvent-exposed region or other pockets within the enzyme, influencing potency and selectivity.

Diagram: Generalized Synthetic Pathway for Kinase Inhibitors

Caption: General synthetic route to kinase inhibitors.

Spectroscopic Characterization

While experimental spectra for 2-Chloro-5-cyclopropylpyrimidine are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the pyrimidine ring protons and the protons of the cyclopropyl group. The pyrimidine protons would appear as singlets or doublets in the aromatic region (typically δ 7-9 ppm). The cyclopropyl protons would appear as multiplets in the aliphatic region (typically δ 0.5-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the pyrimidine ring and the cyclopropyl group. The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the cyclopropyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.60 g/mol ). The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Conclusion: A Building Block of Strategic Value

2-Chloro-5-cyclopropylpyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and the reactivity of the chloro substituent make it an ideal starting material for the construction of diverse molecular libraries aimed at discovering novel therapeutic agents. The insights and protocols provided in this guide are intended to facilitate its effective application by researchers and scientists in the ongoing quest for new and improved medicines.

References

-

PubChem. 2-Chloro-5-cyclopropylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Chloro-5-propylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

- Wang, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 2021.

-

ChemWhat. 2-chloro-5-cyclopropylpyriMidine | 166740-44-9. Available from: [Link]

-

PubChem. Aminocyclopyrachlor. National Center for Biotechnology Information. Available from: [Link]

-

Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine. Available from: [Link]

- Google Patents. Preparation method of 2-chloro-5-cyanopyrimidine compound. CN110845426A.

- Liu, X., et al. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 2017.

- G. S. S. Kumar, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019.

-

ResearchGate. Yield of cyclized products obtained by cyclodehydration with POCl3 and... Available from: [Link]

- Abdu, K. Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). American Journal of Chemistry, 2016.

- De Vicente, J.

- Pathania, S., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules, 2022.

-

AERU. Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire. Available from: [Link]

- Google Patents. Synthesis of 2-chlorine-5- amido pyrimidine. CN101219997B.

-

Organic Chemistry Portal. Phosphorus Oxychloride. Available from: [Link]

- Das, J., et al. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 2006.

- Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO2022090101A1.

- Google Patents. Preparation of 2-chloro-5-methylpyridine. US4612377A.

-

ChemBK. Phosphorus oxychloride. Available from: [Link]

-

Organic Syntheses. phenyldichlorophosphine. Available from: [Link]

-

Alkali Scientific. Phosphorus(V) oxychloride, 1 X 5 g (201170-5G). Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-cyclopropylpyrimidine | 166740-44-9 [sigmaaldrich.com]

- 4. kehuaai.com [kehuaai.com]

- 5. Phosphorus Oxychloride [commonorganicchemistry.com]

- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-cyclopropylpyrimidine safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-cyclopropylpyrimidine

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for 2-Chloro-5-cyclopropylpyrimidine (CAS No. 166740-44-9). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data into a practical framework, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory safety.

Compound Identification and Physicochemical Profile

2-Chloro-5-cyclopropylpyrimidine is a solid organic compound utilized in synthetic chemistry. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Data | Source |

| IUPAC Name | 2-chloro-5-cyclopropylpyrimidine | Sigma-Aldrich |

| CAS Number | 166740-44-9 | Sigma-Aldrich |

| Molecular Formula | C₇H₇ClN₂ | Sigma-Aldrich |

| Molecular Weight | 154.60 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temp. | Inert atmosphere, 2-8°C | Sigma-Aldrich |

Hazard Identification and GHS Classification: A Researcher's Perspective

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For 2-Chloro-5-cyclopropylpyrimidine, the classifications point to specific risks during routine laboratory handling.

| GHS Classification | Hazard Statement | Implication in the Laboratory Setting |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of even small quantities can cause adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in lab areas and avoiding hand-to-mouth contact. |

| Skin Irritation | H315: Causes skin irritation | Direct contact with the solid or its dust can lead to inflammation, redness, or discomfort. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure. |

| Serious Eye Irritation | H319: Causes serious eye irritation | The compound poses a significant risk to vision upon contact. Airborne dust or accidental splashes can cause pain and potential damage, making sealed eye protection mandatory. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All weighing and transfer operations must be conducted within a certified chemical fume hood. |

A Risk Mitigation Strategy: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic process of risk reduction. The hierarchy of controls prioritizes strategies from most to least effective. This framework is essential for designing safe experimental workflows involving 2-Chloro-5-cyclopropylpyrimidine.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Engineering Controls: The primary defense against respiratory irritation (H335) is the mandatory use of a certified chemical fume hood for all manipulations that could generate dust, such as weighing and transferring the solid.

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for this compound. Ensure all personnel are trained on its specific hazards and the corresponding emergency procedures.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection is directly dictated by the hazard profile.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1] | Protects against serious eye irritation (H319) from airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[1][2] | Prevents skin irritation (H315) upon contact.[1] |

| Respiratory Protection | Not required if work is performed within a functional fume hood. If engineering controls fail or for large spills, a full-face respirator with appropriate filters should be used.[1] | Mitigates the risk of respiratory tract irritation (H335).[3] |

Protocols for Safe Handling and Storage

Adherence to validated protocols is non-negotiable for ensuring safety and experimental integrity.

Experimental Handling Protocol

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the designated handling area.

-

Ventilation: Confirm that the chemical fume hood is operational and has adequate airflow.

-

Manipulation: Conduct all weighing, transfers, and solution preparations within the fume hood to contain dust and vapors.[1][3]

-

Contamination Avoidance: Use dedicated spatulas and glassware. Avoid creating dust clouds during transfer.[1]

-

Post-Handling: Tightly seal the container immediately after use.

-

Decontamination: Wipe down the work surface within the fume hood. Wash hands thoroughly with soap and water after removing gloves.[1]

Storage Protocol

-

Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to maintain chemical stability.

-

Temperature: Keep in a cool, designated location at 2-8°C.

-

Container: Ensure the container is tightly closed to prevent moisture ingress and contamination.[3]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.

Caption: Workflow for first aid response to exposure.

First-Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

-

Skin Contact: Promptly remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[3][5] If irritation develops or persists, get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][6] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Hazardous combustion products may include nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][7]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but perform cleanup from an upwind position.

-

Contain: Prevent further spread of the solid. Avoid generating dust.[1]

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] Do not dry sweep in a way that creates airborne dust.

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.

Toxicological and Ecological Profile

For structurally related compounds like aminocyclopyrachlor, a known herbicide, there are documented hazards to aquatic life.[8] Although this data cannot be directly extrapolated, it suggests that pyrimidine-based compounds can pose environmental risks. Therefore, it is imperative to prevent the release of 2-Chloro-5-cyclopropylpyrimidine into drains or the environment.[1]

References

-

PubChem. Aminocyclopyrachlor.[Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]

-

Workplace Material Handling & Safety. First Aid Procedures For Chemical Hazards.[Link]

-

PubChem. 2-Chloro-5-propylpyrimidine.[Link]

-

OSHA. Section 5: Firefighting Measures.[Link]

-

PubChem. 2-Chloro-5-cyclopropylpyridine.[Link]

-

USDA Forest Service. Aminocyclopyrachlor.[Link]

-

CHEMM. Personal Protective Equipment (PPE).[Link]

-

University of Missouri Extension. Personal Protective Equipment for Working With Pesticides.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdp.dhs.gov [cdp.dhs.gov]

- 8. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-cyclopropylpyrimidine

Introduction

2-Chloro-5-cyclopropylpyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation and purity assessment are paramount for its use in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-5-cyclopropylpyrimidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

It is important to note that publicly available, experimentally derived spectroscopic data for this specific compound (CAS 166740-44-9) is limited. Therefore, this guide will focus on the predicted spectroscopic characteristics based on the compound's structure and established principles of spectroscopic interpretation. This predictive approach serves as a valuable tool for researchers, outlining the expected spectral features and providing a framework for the analysis of experimentally acquired data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is the structure of 2-Chloro-5-cyclopropylpyrimidine with atoms numbered for NMR spectral assignments.

Caption: Molecular structure of 2-Chloro-5-cyclopropylpyrimidine with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4, H6 | ~ 8.4 | s | - | 2H |

| H7 | ~ 1.8 | tt | ~ 8.5, 5.0 | 1H |

| H8, H9 | ~ 1.0 | m | - | 2H |

| H8', H9' | ~ 0.7 | m | - | 2H |

Interpretation and Rationale:

-

H4 and H6: The two protons on the pyrimidine ring are in chemically equivalent environments, leading to a single singlet peak. Their downfield shift to approximately 8.4 ppm is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

H7: This proton on the cyclopropyl ring is a methine proton and is expected to appear as a triplet of triplets. It is coupled to the two sets of non-equivalent methylene protons (H8/H9 and H8'/H9') on the cyclopropyl ring.

-

H8, H9, H8', H9': The four methylene protons on the cyclopropyl ring are diastereotopic and are expected to show complex multiplets. For simplicity, they are grouped here, but a high-field NMR instrument might resolve them into more complex patterns. They appear upfield due to the shielding nature of the cyclopropyl ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 160 |

| C4, C6 | ~ 157 |

| C5 | ~ 130 |

| C7 | ~ 15 |

| C8, C9 | ~ 10 |

Interpretation and Rationale:

-

C2: The carbon atom bonded to the chlorine and two nitrogen atoms is expected to be the most downfield-shifted carbon in the pyrimidine ring due to the strong inductive effect of these electronegative atoms.

-

C4 and C6: These two equivalent carbons in the pyrimidine ring are also significantly downfield due to the adjacent nitrogen atoms.

-

C5: This carbon, bonded to the cyclopropyl group, will be less deshielded than the other pyrimidine carbons.

-

C7, C8, C9: The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| ~ 3050 | C-H | Aromatic Stretch | Medium |

| ~ 2950 | C-H | Aliphatic (Cyclopropyl) Stretch | Medium |

| ~ 1600-1450 | C=N, C=C | Ring Stretching | Strong |

| ~ 1200-1000 | C-C | Cyclopropyl Ring Deformation | Medium |

| ~ 800-600 | C-Cl | Stretching | Strong |

Interpretation and Rationale:

-

C-H Stretching: The presence of both aromatic (pyrimidine) and aliphatic (cyclopropyl) C-H bonds will give rise to distinct stretching vibrations.

-

Ring Stretching: The double bonds within the pyrimidine ring will produce strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption band is expected in the fingerprint region for the C-Cl bond.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Ion | Comments |

| 154/156 | [M]⁺ | Molecular ion peak. The 3:1 intensity ratio is characteristic of a single chlorine atom. |

| 126/128 | [M - C₂H₂]⁺ | Loss of acetylene from the pyrimidine ring. |

| 113 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |

| 78 | [C₄H₂N₂]⁺ | Pyrimidine ring fragment. |

Interpretation and Rationale:

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak, which should correspond to the molecular weight of the compound (154.60 g/mol ). The presence of a peak at m/z 156 with roughly one-third the intensity of the m/z 154 peak is a definitive indicator of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: The fragmentation will likely involve the loss of the cyclopropyl group and fragmentation of the pyrimidine ring.

Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for 2-Chloro-5-cyclopropylpyrimidine in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

Separation: The compound will travel through the GC column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and fragmentation patterns.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-Chloro-5-cyclopropylpyrimidine. The predicted ¹H and ¹³C NMR data will elucidate the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will verify the molecular weight and elemental composition (specifically the presence of chlorine). When this predicted data is compared with experimentally acquired spectra, it will enable researchers and drug development professionals to confidently verify the structure and purity of 2-Chloro-5-cyclopropylpyrimidine, ensuring the integrity of their subsequent scientific investigations.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. 2-Chloro-5-propylpyrimidine. National Center for Biotechnology Information. [Link][1]

Sources

Unlocking the Therapeutic Promise of 2-Chloro-5-cyclopropylpyrimidine: A Technical Guide to Investigating a Novel Scaffold

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. This guide delves into the untapped potential of 2-Chloro-5-cyclopropylpyrimidine, a unique molecular scaffold uniting the biologically versatile pyrimidine core with the conformationally rigid and metabolically robust cyclopropyl group. While direct biological data for this specific entity remains nascent, this document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. We will explore its hypothesized biological activities, grounded in the extensive pharmacology of its constituent parts, and present a comprehensive, field-proven framework for its systematic investigation, from initial high-throughput screening to elucidation of its mechanism of action and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Strategic Fusion of Pyrimidine and Cyclopropyl Moieties

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] This therapeutic breadth stems from the pyrimidine core's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with a diverse range of protein targets.[3]

The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a strategic tool in modern drug design.[4] Its incorporation into a molecule can confer significant advantages, such as enhanced metabolic stability, increased potency, and improved receptor binding affinity by providing conformational rigidity.[4][5][6] The unique electronic and steric properties of the cyclopropyl ring can also favorably modulate a compound's physicochemical properties.[7]

The novel compound, 2-Chloro-5-cyclopropylpyrimidine, represents a strategic amalgamation of these two powerful pharmacophores. The 2-chloro substituent provides a reactive handle for further chemical modification, crucial for library development and lead optimization, while the 5-cyclopropyl group is poised to enhance potency and metabolic stability. This guide outlines a prospective journey to unlock the therapeutic potential of this promising, yet unexplored, molecule.

Hypothesized Biological Activities and Therapeutic Targets

Based on the well-documented activities of related compounds, we can formulate initial hypotheses regarding the most probable therapeutic applications for 2-Chloro-5-cyclopropylpyrimidine.

-

Oncology: Pyrimidine derivatives are integral to cancer chemotherapy, with notable examples like 5-fluorouracil.[1] They often act as inhibitors of key enzymes involved in nucleotide synthesis or as modulators of protein kinases that are dysregulated in cancer.[8][9] The incorporation of a cyclopropyl moiety could enhance the potency and selectivity of such interactions.[5]

-

Virology: The pyrimidine scaffold is also a key component of many antiviral drugs, including those used to treat HIV and hepatitis.[2] These compounds can act as inhibitors of viral enzymes like reverse transcriptase or protease.

-

Kinase Inhibition: The structural features of 2-Chloro-5-cyclopropylpyrimidine make it a candidate for targeting the ATP-binding site of protein kinases. The pyrimidine core can mimic the adenine of ATP, while the substituents can be tailored to achieve selectivity for specific kinases implicated in disease.

These hypotheses provide a rational starting point for a systematic screening campaign to uncover the biological activity of 2-Chloro-5-cyclopropylpyrimidine.

A Proposed Experimental Blueprint for Biological Evaluation

What follows is a detailed, multi-stage experimental workflow designed to comprehensively assess the biological potential of 2-Chloro-5-cyclopropylpyrimidine. This workflow is designed to be self-validating at each stage, ensuring that progression to more complex and resource-intensive assays is based on robust data.

Stage 1: High-Throughput Screening (HTS) for Hit Identification

The initial step is to perform broad screening to identify promising areas of biological activity. This involves testing the compound against a diverse panel of cancer cell lines and viral assays.

3.1.1. Anticancer Screening

A high-throughput screening platform utilizing a panel of human cancer cell lines is recommended to assess the cytotoxic and antiproliferative effects of 2-Chloro-5-cyclopropylpyrimidine.[10][11]

Table 1: Hypothetical Anticancer HTS Data for 2-Chloro-5-cyclopropylpyrimidine

| Cell Line | Histotype | Assay Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | MTS Assay | 8.5 |

| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 12.2 |

| A549 | Lung Carcinoma | Resazurin Assay | > 50 |

| K-562 | Chronic Myeloid Leukemia | CellTiter-Glo® | 5.1 |

| U-87 MG | Glioblastoma | MTS Assay | > 50 |

Experimental Protocol: Antiproliferative MTS Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-5-cyclopropylpyrimidine (e.g., from 0.1 to 100 µM) for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

3.1.2. Antiviral Screening

A cytopathic effect (CPE) reduction assay is a robust method for initial antiviral screening.[12][13] This assay measures the ability of a compound to protect host cells from virus-induced death.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay [12]

-

Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.[12]

-

Compound and Virus Addition: Add serial dilutions of 2-Chloro-5-cyclopropylpyrimidine to the wells, followed by a standardized amount of the virus.

-

Incubation: Incubate the plates until >80% CPE is observed in the virus control wells.[12]

-

Cell Viability Assessment: Quantify cell viability using a stain such as neutral red or a luminescence-based assay like CellTiter-Glo®.[12][13]

-

Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

Stage 2: Elucidating the Mechanism of Action (MoA)

Should the HTS campaign yield promising "hits," the next critical phase is to determine the compound's mechanism of action. Based on our initial hypotheses, kinase inhibition and induction of apoptosis are primary avenues of investigation for anticancer activity.

3.2.1. Kinase Inhibition Profiling

A biochemical assay to screen 2-Chloro-5-cyclopropylpyrimidine against a panel of purified kinases is a direct way to identify potential molecular targets.[14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [15]

-

Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and varying concentrations of 2-Chloro-5-cyclopropylpyrimidine in a kinase buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

ATP Depletion Measurement: After a defined incubation period, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add a kinase detection reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined from the dose-response curves.

3.2.2. Apoptosis Induction Assay

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using flow cytometry is the gold standard.[16][17]

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry [18]

-

Cell Treatment: Treat the cancer cell line of interest with 2-Chloro-5-cyclopropylpyrimidine at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Stage 3: Preliminary Structure-Activity Relationship (SAR) Studies

The 2-chloro group on the pyrimidine ring is an ideal position for chemical modification to explore the SAR and optimize the lead compound.[8] A focused library of analogs can be synthesized to probe the effects of different substituents at this position.

Table 2: Hypothetical SAR Data for 2-Substituted-5-cyclopropylpyrimidine Analogs

| Compound | R-group at C2 | HCT-116 IC50 (µM) | Kinase X IC50 (nM) |

| Lead | -Cl | 8.5 | 520 |

| Analog 1 | -OCH3 | 15.2 | 1100 |

| Analog 2 | -NHCH3 | 4.1 | 250 |

| Analog 3 | -Ph | 22.8 | > 5000 |

| Analog 4 | -F | 9.3 | 600 |

This initial SAR data would guide further medicinal chemistry efforts to improve potency and selectivity.

Visualizing the Path Forward: Workflows and Pathways

To clearly delineate the proposed research plan, the following diagrams, generated using Graphviz, illustrate the key experimental workflows and a hypothetical signaling pathway that could be targeted by 2-Chloro-5-cyclopropylpyrimidine.

Caption: Proposed experimental workflow for the biological evaluation of 2-Chloro-5-cyclopropylpyrimidine.

Caption: Hypothetical signaling pathway inhibited by 2-Chloro-5-cyclopropylpyrimidine.

Conclusion and Future Perspectives

2-Chloro-5-cyclopropylpyrimidine stands as a molecule of significant, albeit currently unrealized, therapeutic potential. Its rational design, combining the proven pharmacological utility of the pyrimidine nucleus with the advantageous physicochemical properties of the cyclopropyl group, makes it a compelling candidate for drug discovery campaigns. The comprehensive experimental framework detailed in this guide provides a clear and robust path for its systematic evaluation.

The journey from a novel chemical entity to a clinically approved drug is long and arduous. However, by employing a logical, data-driven, and iterative approach as outlined here, the scientific community can efficiently and effectively probe the biological activity of 2-Chloro-5-cyclopropylpyrimidine. The insights gained from such studies will not only determine the therapeutic fate of this specific molecule but will also contribute to the broader understanding of how to strategically combine privileged scaffolds to create the next generation of innovative medicines.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

- Škalamera, D., & Dolenc, M. S. (2018). In vitro methods for testing antiviral drugs. Medicinal Chemistry Research, 27(1), 1-13.

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Current Organic Chemistry, 26(14), 1335-1354.

-

protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

- Tandon, R., & Kataria, R. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Tandon, R., & Kataria, R. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Retrieved from [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]

- Zhang, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 730004.

-

ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

- Spencer, A., et al. (2006). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. Journal of Biomolecular Screening, 11(7), 737–746.

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

-

RSC Publishing. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

-

Molecular Devices. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

-

MDPI. (2022). Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. Retrieved from [Link]

- Yang, H., et al. (2015). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 119, 63–71.

-

PubMed. (2006). High-throughput screening platform for anticancer therapeutic drug cytotoxicity. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. nbinno.com [nbinno.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 13. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. scispace.com [scispace.com]

The Strategic Role of 2-Chloro-5-cyclopropylpyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Rise of a Key Intermediate

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2] Its synthetic versatility allows for the generation of a diverse array of derivatives, enabling fine-tuning of pharmacological profiles.[3][4] Within this important class of heterocycles, 2-chloro-5-cyclopropylpyrimidine has emerged as a crucial building block in the synthesis of complex drug molecules. The presence of the reactive chlorine atom at the 2-position facilitates nucleophilic substitution reactions, while the cyclopropyl group at the 5-position can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced target binding affinity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2-chloro-5-cyclopropylpyrimidine, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of 2-chloro-5-cyclopropylpyrimidine is fundamental for its application in synthesis and for the characterization of its downstream products.

| Property | Value | Source |

| CAS Number | 166740-44-9 | [5] |

| Molecular Formula | C₇H₇ClN₂ | [5] |

| Molecular Weight | 154.60 g/mol | [5] |

| Appearance | Solid | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |